4,4'-Dihydroxy-2,2'-bipyridine
Overview
Description
4,4’-Dihydroxy-2,2’-bipyridine (CAS No. 90770-88-0) is a chemical compound with the molecular formula C10H8N2O2 . It is used in the method for preparing ginkgo biloba polyprenol metal complex with light control activity .
Synthesis Analysis
The synthesis of 4,4’-Dihydroxy-2,2’-bipyridine has been reported in several studies. For instance, a complex [Mn (DHTA) (bipy)0.5] was hydrothermally synthesized . Another study reported the synthesis of the complex [Ru (bpy (OH)2)3]2+ (bpy (OH)2 = 4,4′-dihydroxy-2,2′-bipyridine) containing ligands that can be readily deprotonated .
Molecular Structure Analysis
The molecular structure of 4,4’-Dihydroxy-2,2’-bipyridine has been analyzed in several studies. For instance, a study reported that both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position . Another study synthesized the complex [Ru (bpy (OH)2)3]2+ and performed a thorough analysis of the structural and electronic properties of the complex in both the protonated and deprotonated state .
Chemical Reactions Analysis
The chemical reactions involving 4,4’-Dihydroxy-2,2’-bipyridine have been studied. For example, a study reported the efficient evolution of CO-free hydrogen by the decomposition of formic acid using an iridium catalyst with 4,4′-dihydroxy-2,2′-bipyridine as a ligand .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-Dihydroxy-2,2’-bipyridine have been reported. It has a boiling point of 605.3±55.0 °C (Predicted), a density of 1.363±0.06 g/cm3 (Predicted), and a pKa of 4.57±0.18 (Predicted) .
Scientific Research Applications
Crystal Engineering and Solid-State Forms
4,4'-Dihydroxy-2,2'-bipyridine demonstrates significant utility in crystal engineering and solid-state chemistry. A study by Braun et al. (2021) revealed the crystalization of multiple solid-state forms of 4,4'-bipyridine, including anhydrate, dihydrate, and various solvates. This versatility in solid-state forms is attributed to the conformational flexibility and exposed nitrogen atoms of the 4,4'-bipyridine, making it a valuable component in crystal engineering (Braun, Hald, Kahlenberg, & Griesser, 2021).
Electrochromic and Redox-Active Applications
Mono- and di-quaternized derivatives of 4,4'-bipyridine are extensively used for their redox activity and electrochromic properties. Papadakis (2019) highlighted the multifunctional nature of these derivatives, particularly in producing chromic materials responsive to different solvents and environmental conditions. Such properties make 4,4'-bipyridine derivatives integral in novel material applications (Papadakis, 2019).
Photophysical and Photochemical Properties
Functionalized 4,4'-bipyridine complexes, such as those with Ir(III), have been synthesized and studied for their photophysical and photochemical properties. Research by Wu et al. (2015) explored the potential applications of these complexes in pH sensing and cell imaging, underscoring the compound's significance in photophysical research (Wu, Mu, Wang, Chen, Jensen, Yi, & Li, 2015).
Applications in Solar Energy Conversion
In the field of solar energy, 4,4'-dihydroxy-2,2'-bipyridine derivatives have been utilized in dye-sensitized solar cells. Kuang et al. (2006) reported the development of heteroleptic ruthenium complexes incorporating 4,4'-bipyridine, demonstrating their high molar extinction coefficient and efficiency in solar light harvesting (Kuang, Ito, Wenger, Klein, Moser, Humphry-Baker, Zakeeruddin, & Grätzel, 2006).
Catalytic Applications
The compound's utility extends to catalysis as well. Himeda et al. (2011) explored the use of 4,4'-dihydroxy-2,2'-bipyridine in rhodium and ruthenium catalysts for the interconversion between formic acid and H2/CO2. This research points to potential applications in CO2 fixation and H2 storage, vital for sustainable energy solutions (Himeda, Miyazawa, & Hirose, 2011).
Safety And Hazards
4,4’-Dihydroxy-2,2’-bipyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
2-(4-oxo-1H-pyridin-2-yl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDFNETXVFHWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=CC(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472808 | |
Record name | 4,4'-DIHYDROXY-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dihydroxy-2,2'-bipyridine | |
CAS RN |
90770-88-0 | |
Record name | 4,4'-DIHYDROXY-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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